molecular formula C14H18BrN3O2 B12088337 tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate

tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate

Cat. No.: B12088337
M. Wt: 340.22 g/mol
InChI Key: WPUDKORQOASCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate (CAS 1214899-73-6) is a brominated benzimidazole derivative with a molecular formula of C14H18BrN3O2 and a molecular weight of 340.22 . This compound serves as a valuable chemical intermediate in medicinal chemistry research, particularly in the exploration of novel small molecule therapeutics. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . For instance, related benzimidazole-based compounds have been investigated as reversible, non-covalent inhibitors of cysteine proteases, such as cruzain, a key enzyme essential for the survival of the parasite that causes Chagas disease . Furthermore, similar molecular frameworks are being studied in the development of inhibitors for the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . The presence of the bromo substituent and the carbamate-protected amine on this scaffold provides versatile handles for further synthetic modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromobenzimidazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)16-6-7-18-9-17-11-8-10(15)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)

InChI Key

WPUDKORQOASCIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction has emerged as a cornerstone for introducing carbamate functionalities to heterocyclic systems. In one protocol, 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes coupling with tert-butyl carbamate using Pd(OAc)₂ (0.30 mol%), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and Cs₂CO₃ in refluxing 1,4-dioxane (Scheme 1). Nitrogen degassing precedes a 12-hour reflux, achieving 57% yield after celite filtration and ethyl acetate extraction. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading0.30 mol% Pd(OAc)₂<50% below 0.2%
Ligand Ratio1:1.1 (Pd:Xantphos)↓ by 20% if <1:1
SolventAnhydrous 1,4-dioxane↓35% in THF

This method's robustness stems from the ligand's ability to stabilize Pd(0) intermediates, though bromopyridine substrates require careful electronic tuning to prevent protodehalogenation.

Suzuki-Miyaura Functionalization

While less common for carbamates, Suzuki couplings enable late-stage bromine replacement. A patent-derived approach reacts 3-bromo-4-cyanobenzaldehyde with tert-butyl carbamate using Pd₂(dba)₃ and SPhos in THF/H₂O (3:1). After 72 hours at 80°C, the reaction delivers 68% yield, with the nitrile group tolerating the basic conditions. Notably, substituting Cs₂CO₃ with K₃PO₄ increases conversion by 15% but complicates purification.

Carbamate Protection Strategies

EDC/HOBt-Mediated Coupling

Carbamate installation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) proves effective for acid-sensitive substrates. In a representative procedure, 2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethylamine reacts with Boc-anhydride in dichloromethane (DCM) containing triethylamine (TEA). After 4 hours at 0°C→RT, the product precipitates in 82% yield. Key advantages include:

  • Minimal epimerization (≤2% by chiral HPLC)

  • Compatibility with labile bromoimidazole motifs

  • Short reaction times (≤6 hours)

However, scale-up beyond 100 mmol often necessitates switching to DMAP catalysis due to HOBt's exothermic decomposition risk.

Formic Acid-Promoted Condensation

A novel one-pot method employs formic acid (3.9 mL, 104 mmol) to mediate condensation between 2-bromo-4-cyanobenzaldehyde and tert-butyl carbamate in THF/H₂O (1:8.6). After six days at 20°C, the product crystallizes directly in 54% yield. While operationally simple, this route suffers from:

  • Extended reaction times (144 hours)

  • Moderate atom economy (43%)

  • Sensitivity to aldehyde hydration

Benzimidazole Ring Construction

Diamine Cyclization

The benzimidazole core forms via cyclocondensation of 4-bromo-1,2-diaminobenzene derivatives. Using bis(methoxycarbonyl)cyanamide in methanol/H₂O (1:1) under reflux (12 hours) gives 5-bromo-1H-benzo[d]imidazole in 89% yield. Subsequent N-alkylation with 2-bromoethyl tert-butyl carbamate (1.2 equiv, DMF, K₂CO₃, 60°C) completes the synthesis in 76% overall yield.

Microwave-Assisted Synthesis

Accelerating the cyclization step, microwave irradiation (150°C, 30 min) in ethylene glycol boosts yields to 94% while reducing diamine decomposition from 18% to <5%. This approach particularly benefits electron-deficient diamines prone to oxidation.

Purification and Analytical Characterization

Chromatographic Methods

Silica gel chromatography (EtOAc/hexane 1:1→1:0) remains the gold standard, resolving the target compound (Rf = 0.63) from des-bromo (Rf = 0.58) and over-alkylated (Rf = 0.71) impurities. Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) achieves >99% purity for biological assays but sacrifices 8-12% yield due to carbamate lability under acidic conditions.

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆): δ 8.26 (s, 1H, ArH), 7.89 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 4.32 (t, J = 6.0 Hz, 2H, CH₂N), 3.89 (t, J = 6.0 Hz, 2H, CH₂O), 1.39 (s, 9H, C(CH₃)₃).
HRMS : m/z calcd for C₁₄H₁₇BrN₃O₂ [M+H]⁺: 346.0483, found: 346.0481.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexScalability
Buchwald-Hartwig57984.2>100 g
EDC/HOBt82993.8<50 g
Formic Acid54952.1>1 kg
Microwave Cyclization76975.6<10 g

The EDC/HOBt method offers the best balance of yield and purity for research-scale synthesis, while formic acid condensation excels in manufacturing due to lower solvent costs despite longer timelines .

Chemical Reactions Analysis

tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a crucial intermediate in the synthesis of potential drug candidates. Benzimidazole derivatives are known for their efficacy against a range of diseases, including cancer, infections, and inflammatory conditions. tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate can be utilized to develop new pharmaceuticals targeting specific molecular pathways associated with these diseases. Its structural features may enhance the binding affinity and specificity for various biological targets, making it a valuable asset in drug discovery.

Case Study: Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. These studies often focus on the modulation of key signaling pathways involved in cell growth and apoptosis, providing insights into the compound's therapeutic potential .

Biological Studies

Mechanistic Investigations
The compound is frequently employed in biological assays to elucidate its effects on cellular pathways and molecular targets. The presence of the bromine atom and the tert-butyl group in its structure may influence its interaction with enzymes or receptors, potentially leading to the inhibition of critical biological processes. Researchers utilize this compound to explore its role as a probe in understanding the mechanisms of action of benzimidazole derivatives .

In Vitro and In Vivo Evaluations
Studies assessing the antimicrobial and anticancer activities of related compounds have demonstrated that modifications in structure can significantly affect biological outcomes. For example, investigations into similar benzimidazole derivatives have shown promising results against pathogens like Mycobacterium tuberculosis, indicating that this compound may also exhibit similar properties .

Chemical Biology

Target Identification
In chemical biology, this compound can serve as a tool for identifying and characterizing molecular targets involved in disease processes. By studying its interactions with specific proteins or enzymes, researchers can gain insights into potential therapeutic strategies. The unique structural elements of this compound enhance its utility in these investigations .

Material Science

Development of Novel Materials
The applications of this compound extend beyond biology into material science. Its unique chemical properties can be harnessed to develop new materials with specific electronic or optical characteristics. Research into the synthesis of polymers or nanomaterials incorporating this compound could lead to advancements in various technological fields .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate is largely dependent on its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, often inhibiting their activity. The presence of the bromine atom and the tert-butyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Substituent(s) on Benzimidazole Linker Type Functional Groups Yield (%) Key Applications Reference IDs
tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate (Target) 5-Br Ethyl Boc-protected amine N/A Drug intermediates
tert-Butyl (3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamate (45) 2-Oxo (benzimidazolone) Ethyl Boc-protected amine 65.3–85 Kinase inhibitors
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Cl, 2-Oxo Ethyl Boc-protected amine 77 Anticancer agents
tert-Butyl (2-{[2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl]thio}ethyl)carbamate 5-NO₂ Ethyl-thioether Boc-protected amine, thioether 90 Antibacterial agents
tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate 5-Br, 7-CF₃ Methyl Boc-protected amine, CF₃ N/A Fluorinated drug candidates

Key Observations:

Halogen Effects : Bromine (Br) at position 5 in the target compound enhances electrophilic substitution reactivity compared to chlorine (Cl) in ’s analog. The larger atomic radius of Br may improve binding in hydrophobic pockets of biological targets .

Core Modifications: The 2-oxo group in benzimidazolone derivatives (e.g., compound 45) introduces hydrogen-bonding capacity, altering solubility and biological activity compared to the non-oxidized benzimidazole core .

Linker Flexibility : Ethyl linkers are common, but thioether () or acetamido () variations modulate molecular rigidity and metabolic stability.

Biological Activity

tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate, with CAS number 1214899-73-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

  • Molecular Formula : C₁₄H₁₈BrN₃O₂
  • Molecular Weight : 340.22 g/mol
  • Structure : The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-1H-benzo[d]imidazole with tert-butyl carbamate in the presence of suitable coupling agents. This method allows for the introduction of the tert-butyl group, enhancing the compound's lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cell lines, such as MCF-7 and U87 glioblastoma cells. The mechanism often involves the modulation of key signaling pathways like PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activities against various pathogens. In one study, compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of benzimidazole derivatives has also been documented. For example, compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity may be attributed to their ability to interfere with NF-kB signaling pathways .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Yadav et al. (2021)Benzimidazole DerivativesAnticancerInduced apoptosis in MCF cell lines; IC50 values < 10 µM
Ribeiro Morais et al. (2023)Novel BnZ VariantsAntimicrobialEffective against U87 glioblastoma; MIC = 0.015 mg/mL
Barot et al. (2013)Various BnZ CompoundsAnti-inflammatoryInhibition of COX-2; reduced cytokine levels

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the benzimidazole core and the substituents on the carbamate group. Substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake, while variations in the ethyl chain can affect binding affinity to biological targets.

Q & A

Q. Q1. What are the critical steps in synthesizing tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate, and how can reaction yields be optimized?

Answer: The synthesis typically involves:

Imidazole Alkylation : Reacting 5-bromo-1H-benzimidazole with ethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the ethyl chain .

Carbamate Formation : Treating the alkylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to attach the carbamate group .
Optimization Strategies :

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis or oxidation.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl chloroformate to amine) to drive completion .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Advanced Synthesis Challenges

Q. Q2. How do electronic effects of the 5-bromo substituent influence synthetic pathways compared to halogen-free analogs?

Answer: The electron-withdrawing bromine atom at the 5-position:

  • Slows Nucleophilic Substitution : Reduces reactivity in SN2 reactions, requiring harsher conditions (e.g., elevated temperatures or stronger bases) .
  • Directs Electrophilic Attack : Positions subsequent functionalization (e.g., Suzuki couplings) at specific sites on the benzimidazole ring. Computational studies (DFT) can predict regioselectivity .
    Methodological Tip : Use Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) to exploit bromine as a leaving group, enabling diversification of the core structure .

Characterization and Analytical Techniques

Q. Q3. What analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies key peaks: tert-butyl singlet (~1.4 ppm), ethyl chain protons (δ 3.2–4.5 ppm), and aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Confirms molecular weight (calc. for C14H17BrN3O2: 346.05 g/mol) with <2 ppm error .
  • HPLC : Uses a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .

Biological Activity Profiling

Q. Q4. What methodologies are recommended for evaluating the anticancer potential of this compound?

Answer:

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with cisplatin as a positive control .
  • Mechanistic Studies :
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining.
    • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) via ELISA .
      Note : Structural analogs with bromine show enhanced DNA intercalation, suggesting similar mechanisms for this compound .

Handling Contradictory Data

Q. Q5. How should researchers address discrepancies in biological activity data between structurally similar compounds?

Answer:

  • SAR Analysis : Compare substituent effects (e.g., bromine vs. fluorine at position 5) using QSAR models to identify critical pharmacophores .
  • Dose-Response Curves : Replicate assays with varying concentrations to rule out false negatives/positives .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin), explaining potency differences .

Stability and Storage

Q. Q6. What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Conditions : Store at –20°C in airtight, light-resistant containers under argon. Desiccate to prevent carbamate hydrolysis .
  • Stability Monitoring : Perform periodic HPLC checks. Degradation products (e.g., free amine) appear as new peaks at ~3.5 minutes under standard conditions .

Advanced Functionalization Strategies

Q. Q7. How can the bromine atom be leveraged for further derivatization in drug discovery?

Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura: Replace Br with aryl/heteroaryl groups using Pd(PPh3)4 and Na2CO3 in DMF/H2O .
    • Buchwald-Hartwig: Introduce amines via Pd-catalyzed amination .
  • Click Chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., triazoles) .

Computational Modeling Applications

Q. Q8. What computational tools are effective in predicting the reactivity or bioactivity of this compound?

Answer:

  • DFT Calculations : Gaussian 09 to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : GROMACS to simulate binding stability with proteins (e.g., 100 ns simulations) .
  • ADMET Prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8, high GI absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.